molecular formula C14H13N3O3 B11613745 N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide

N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide

Cat. No.: B11613745
M. Wt: 271.27 g/mol
InChI Key: JYUOFOXUBPLQCY-UHFFFAOYSA-N
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Description

N’-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide is an organic compound with a complex structure that includes a pyridine ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide typically involves the reaction of 2-methoxybenzoic acid with pyridine-3-carboximidamide. The reaction is carried out under controlled conditions, often using a coupling reagent to facilitate the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N’-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[(2-hydroxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide
  • N’-{[(2-chlorophenyl)carbonyl]oxy}pyridine-3-carboximidamide
  • N’-{[(2-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide

Uniqueness

N’-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-methoxybenzoate

InChI

InChI=1S/C14H13N3O3/c1-19-12-7-3-2-6-11(12)14(18)20-17-13(15)10-5-4-8-16-9-10/h2-9H,1H3,(H2,15,17)

InChI Key

JYUOFOXUBPLQCY-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)O/N=C(/C2=CN=CC=C2)\N

Canonical SMILES

COC1=CC=CC=C1C(=O)ON=C(C2=CN=CC=C2)N

Origin of Product

United States

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